REACTION_CXSMILES
|
[C:1]1([P:7]([Cl:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=O.[CH4:17]>C1(C)C=CC=CC=1>[CH:4]1[CH:5]=[CH:6][C:1]([P:7]([P:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:17]2[CH:10]=[CH:9][CH:8]=[CH:13][CH:12]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:2][CH:3]=1.[C:1]1([P:7]([Cl:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)Cl
|
Name
|
calcium carbide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
is vigorously stirred for 22 hours under a nitrogen atmosphere and at a temperature of about 160° C., care
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The hot mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
is filtered while hot
|
Type
|
CUSTOM
|
Details
|
The toluene is removed by evaporation
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([P:7]([Cl:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=O.[CH4:17]>C1(C)C=CC=CC=1>[CH:4]1[CH:5]=[CH:6][C:1]([P:7]([P:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:17]2[CH:10]=[CH:9][CH:8]=[CH:13][CH:12]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:2][CH:3]=1.[C:1]1([P:7]([Cl:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)Cl
|
Name
|
calcium carbide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
is vigorously stirred for 22 hours under a nitrogen atmosphere and at a temperature of about 160° C., care
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The hot mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
is filtered while hot
|
Type
|
CUSTOM
|
Details
|
The toluene is removed by evaporation
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |